molecular formula C10H11NO B3384660 2,4-Dimethylbenzyl isocyanate CAS No. 56651-59-3

2,4-Dimethylbenzyl isocyanate

Cat. No.: B3384660
CAS No.: 56651-59-3
M. Wt: 161.2 g/mol
InChI Key: ATLVTMVEYQOHCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .


Chemical Reactions Analysis

Isocyanates, including 2,4-Dimethylbenzyl isocyanate, react with a variety of small molecules such as water, alcohols, and amines, which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Hydrolysis can occur across both the N-C and C-O bonds of isocyanates via concerted mechanisms to form carbamate or imidic acid .

Scientific Research Applications

Polymerization and Copolymerization

2,4-Dimethylbenzyl isocyanate has been explored in various polymerization processes. It has shown potential in the cationic homopolymerization and copolymerization with styrenes, offering a pathway to synthesize novel polymers with unique properties. The study by Trejo-O'Reilly, Cavaillé, and Gandini (1997) explored copolymerizations with styrene, showcasing its potential in creating highly reactive copolymers suitable for coupling with cellulosic fibers (Trejo-O'Reilly et al., 1997).

Chemical Modification and Catalysis

The role of this compound in chemical modification and catalysis has been investigated. Komarova et al. (1996) studied the cyclotrimerization of isocyanates catalyzed by tertiary amine-α-oxide-protondonor systems, indicating the utility of this compound in creating complex catalytic systems (Komarova et al., 1996).

Synthesis of Monomers and Polymers

The synthesis of new monomers and polymers using this compound has been a topic of interest. Pan et al. (1995) synthesized new monomers containing UV-absorber functions by reacting this compound with other compounds, demonstrating its utility in producing materials with specific functionalities (Pan et al., 1995).

Application in Nanocomposites

Gopalan Nair et al. (2003) explored the use of this compound in the chemical modification of chitin whiskers for the development of natural rubber nanocomposites. This study highlights its potential in enhancing the properties of nanocomposites and exploring new material combinations (Nair et al., 2003).

Kinetics and Thermal Analysis

Wu, Chuang, and Hwang (1999) conducted a kinetic and thermal analysis of the copolymerization of this compound with styrene. This research provides insights into the reactivity and thermal behavior of isocyanate-based polymers, which is crucial for their practical applications in various industries (Wu et al., 1999).

Mechanism of Action

The base-catalysed addition of H-acidic compounds HX, such as alcohols, phenols, and amines, to isocyanates giving carbamates and ureas may proceed by three fundamental mechanisms depending on the acidity and nucleophilicity of the particular HX and the basicity of the catalyst B .

Safety and Hazards

Symptoms of exposure to isocyanates can include rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing .

Properties

IUPAC Name

1-(isocyanatomethyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-3-4-10(6-11-7-12)9(2)5-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLVTMVEYQOHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261261
Record name Benzene, 1-(isocyanatomethyl)-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56651-59-3
Record name Benzene, 1-(isocyanatomethyl)-2,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56651-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(isocyanatomethyl)-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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